N,2,3-Trimethylbenzene-1-sulfonamide
Description
General Overview of Sulfonamide Compounds: Structure, Classification, and Significance
Sulfonamides are a class of organosulfur compounds characterized by the presence of a sulfonamide functional group, -S(=O)₂-NR₂. nih.gov This core structure consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a nitrogen atom. The versatility of the sulfonamide group allows for a wide range of derivatives, as the substituents (R) on the nitrogen atom and the group attached to the sulfur atom can be varied extensively.
Historically, sulfonamides gained prominence as the first class of synthetic antimicrobial drugs, with the discovery of prontosil (B91393) revolutionizing medicine. slideshare.net Their significance extends far beyond their antibacterial properties. Today, sulfonamide-containing molecules are found in a vast array of pharmaceuticals with diverse pharmacological activities, including diuretics, hypoglycemics, anti-inflammatory agents, and anticancer drugs. nih.govnovapublishers.comopenaccesspub.org
Classification of sulfonamides can be based on several criteria:
Chemical Structure: They can be divided into primary (-SO₂NH₂), secondary (-SO₂NHR), and tertiary (-SO₂NR₂) sulfonamides. Further classification distinguishes between aromatic and aliphatic sulfonamides. A major division also exists between antibacterial sulfonamides, which typically feature an aromatic amine group, and non-antibacterial sulfonamides. openaccesspub.org
Therapeutic Use: Compounds are grouped by their application, such as antibacterial, anticonvulsant, diuretic, or antiviral. novapublishers.compharmacy180.com
Pharmacokinetic Properties: This classification is based on how the body absorbs and excretes the drug, categorizing them into groups like poorly absorbed (for local intestinal action) or rapidly absorbed and excreted (for systemic infections). pharmacy180.com
The enduring significance of sulfonamides lies in their utility as a "privileged scaffold" in medicinal chemistry, providing a stable and effective core for designing drugs that can interact with various biological targets. openaccesspub.org
Importance of Substituted Benzenesulfonamides in Contemporary Chemical Research
Benzenesulfonamides, where the sulfonamide group is attached to a benzene (B151609) ring, are a particularly well-studied subclass. The ability to modify the benzene ring with various substituents (the "tail approach") is a cornerstone of modern drug design. rsc.orgresearchgate.net These substitutions play a crucial role in tuning the compound's electronic and steric properties, which in turn dictates its binding affinity and selectivity for specific biological targets. nih.gov
A primary area of contemporary research is the development of benzenesulfonamide (B165840) derivatives as enzyme inhibitors. tandfonline.com They are particularly prominent as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in numerous physiological processes. nih.gov The sulfonamide group acts as an anchor, coordinating with the zinc ion in the enzyme's active site. nih.gov By strategically adding or modifying substituents on the benzene ring, researchers can design inhibitors that are highly selective for one CA isoform over others, which is critical for developing targeted therapies for conditions like glaucoma, edema, and certain types of cancer. rsc.orgnih.gov For instance, research has shown that benzenesulfonamides with halogen, acetamido, and alkoxycarbonyl moieties exhibit potent inhibitory properties. tandfonline.com
Specific Focus on Trimethylbenzene Sulfonamide Derivatives and their Structural Isomers
Narrowing the focus to trimethylbenzene sulfonamides introduces the concept of structural isomerism, which is fundamental to understanding the specific properties of N,2,3-Trimethylbenzene-1-sulfonamide. The parent hydrocarbon, trimethylbenzene (C₉H₁₂), exists as three distinct structural isomers, determined by the positions of the three methyl groups on the benzene ring. wikipedia.orgvedantu.com
Table 1: Structural Isomers of Trimethylbenzene
| Common Name | Systematic Name | CAS Number | Boiling Point (°C) | Melting Point (°C) |
|---|---|---|---|---|
| Hemimellitene | 1,2,3-Trimethylbenzene (B126466) | 526-73-8 | 176 | -25 |
| Pseudocumene | 1,2,4-Trimethylbenzene | 95-63-6 | 169 | -44 |
| Mesitylene | 1,3,5-Trimethylbenzene | 108-67-8 | 165 | -45 |
Data sourced from references wikipedia.orgwikipedia.orgsigmaaldrich.com. This table is interactive.
The synthesis of a trimethylbenzene sulfonamide begins with one of these isomers. For example, the sulfonation of 1,2,3-trimethylbenzene (hemimellitene) is the logical precursor to the 2,3,4-, 2,3,5-, or 2,3,6-trimethylbenzene-1-sulfonic acid scaffold, which can then be converted to the corresponding sulfonamide.
The full name "this compound" specifies the complete substitution pattern:
A benzene ring with a sulfonamide group at position 1.
Methyl groups attached to the benzene ring at positions 2 and 3 .
A methyl group attached to the Nitrogen atom of the sulfonamide group (hence, "N-methyl").
This leads to a secondary sulfonamide. The structural isomers in this specific context would involve changing the positions of the methyl groups on the benzene ring, such as in N,2,5-trimethylbenzene-1-sulfonamide sigmaaldrich.com or N,3,5-trimethylbenzene-1-sulfonamide. nih.gov Each isomer will present a unique three-dimensional shape and electronic profile, leading to different physical properties and biological activities.
Table 2: Structural Comparison of Selected Trimethylbenzene Sulfonamide Isomers
| Compound Name | Benzene Ring Substitution | Sulfonamide Substitution |
|---|---|---|
| This compound | 2,3-dimethyl | N-methyl |
| N,2,4-Trimethylbenzene-1-sulfonamide | 2,4-dimethyl | N-methyl |
| N,2,5-Trimethylbenzene-1-sulfonamide | 2,5-dimethyl | N-methyl |
| N,3,5-Trimethylbenzene-1-sulfonamide | 3,5-dimethyl | N-methyl |
This table is interactive.
Rationale and Scope of Academic Inquiry into this compound
Academic inquiry into a specific molecule like this compound is driven by the principles of structure-activity relationship (SAR) studies. The primary rationale is to systematically investigate how the precise placement of substituents on the benzenesulfonamide scaffold affects its chemical properties and biological function.
While extensive literature exists for benzenesulfonamides in general, research on the N,2,3-trimethyl isomer specifically is less common. However, the motivation for its synthesis and study can be inferred from research on related compounds. The goal is to build a comprehensive library of isomers to probe the active sites of target enzymes, such as carbonic anhydrases. researchgate.net By comparing the inhibitory activity of the 2,3-dimethyl isomer against the 2,4-, 2,5-, or 3,5-dimethyl isomers, chemists can map the steric and electronic requirements of an enzyme's binding pocket. rsc.orgnih.gov This systematic approach allows for the rational design of more potent and selective drug candidates. Therefore, the study of this compound contributes a crucial data point to the broader understanding of how substituent patterns on aromatic sulfonamides govern their molecular interactions.
Structure
3D Structure
Properties
IUPAC Name |
N,2,3-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-5-4-6-9(8(7)2)13(11,12)10-3/h4-6,10H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMYGILOGKDSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)NC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Spectroscopic Characterization of N,2,3 Trimethylbenzene 1 Sulfonamide
Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry Determination
Single-crystal X-ray diffraction stands as the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise measurements of bond lengths, bond angles, and torsion angles. For N,2,3-Trimethylbenzene-1-sulfonamide, this technique would reveal the exact spatial arrangement of the atoms, confirming the substitution pattern on the benzene (B151609) ring and the geometry of the sulfonamide group.
The analysis of related sulfonamide structures by X-ray diffraction shows that the geometry around the sulfur atom is typically a distorted tetrahedron. nih.govresearchgate.net The crystal structure is often stabilized by intermolecular hydrogen bonds, commonly involving the sulfonamide N-H group as a donor and one of the sulfonyl oxygen atoms as an acceptor, leading to the formation of chains or dimeric motifs in the solid state. nih.govresearchgate.net
Table 1: Representative Crystallographic Parameters for a Sulfonamide Moiety (Note: This is a representative table based on typical values for related sulfonamide structures, as specific data for this compound is not publicly available.)
| Parameter | Typical Value Range |
| Bond Lengths (Å) | |
| S=O | 1.42 - 1.45 |
| S-N | 1.61 - 1.65 |
| S-C (aromatic) | 1.75 - 1.78 |
| N-H | 0.85 - 0.90 (normalized) |
| Bond Angles (º) | |
| O-S-O | 118 - 122 |
| O-S-N | 105 - 109 |
| O-S-C | 106 - 110 |
| C-S-N | 103 - 107 |
| Torsion Angles (º) | |
| C(aryl)-S-N-C(aryl) | 45 - 75 |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules in solution. High-resolution 1D and 2D NMR techniques provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The aromatic region would display a complex pattern due to the three adjacent protons on the benzene ring. The three methyl groups, being in different chemical environments, should appear as three separate singlets. The sulfonamide proton (N-H) typically appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities (Note: Predicted values based on analogous compounds like 2-Methylbenzene-1-sulfonamide and 1,2,3-Trimethylbenzene (B126466). chemicalbook.comnih.govchemicalbook.com The spectrum is typically recorded in CDCl₃ or DMSO-d₆.)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic H (C5-H) | ~7.8 - 8.0 | Doublet | 1H |
| Aromatic H (C4-H) | ~7.2 - 7.4 | Triplet/Multiplet | 1H |
| Aromatic H (C6-H) | ~7.1 - 7.3 | Doublet | 1H |
| N-H (Sulfonamide) | ~5.0 - 8.0 | Broad Singlet | 1H |
| CH₃ (on C2) | ~2.5 - 2.7 | Singlet | 3H |
| CH₃ (on C3) | ~2.3 - 2.5 | Singlet | 3H |
| CH₃ (on N) | ~2.9 - 3.1 | Singlet | 3H |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals are expected: six for the aromatic carbons and three for the methyl carbons. The chemical shifts are influenced by the electron-withdrawing sulfonamide group and the electron-donating methyl groups. The carbons directly attached to the sulfonyl group and methyl groups (C1, C2, C3) will be deshielded compared to the other aromatic carbons.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) (Note: Predicted values based on data from related compounds. rsc.orghmdb.cachemicalbook.comchemicalbook.com)
| Carbon Assignment | Predicted δ (ppm) |
| C1 (C-SO₂) | ~138 - 142 |
| C2 (C-CH₃) | ~135 - 138 |
| C3 (C-CH₃) | ~133 - 136 |
| C4 | ~128 - 132 |
| C5 | ~130 - 134 |
| C6 | ~125 - 129 |
| CH₃ (on C2) | ~18 - 22 |
| CH₃ (on C3) | ~15 - 19 |
| CH₃ (on N) | ~28 - 32 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Structural Connectivity
Two-dimensional NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For this compound, a COSY spectrum would show cross-peaks connecting the adjacent aromatic protons (H4, H5, and H6), confirming their sequence on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.eduepfl.ch This would allow for the unambiguous assignment of the ¹³C signals for the protonated aromatic carbons (C4, C5, C6) and the three methyl carbons by linking them to their corresponding, already assigned, proton signals.
Correlations from the C2-methyl protons to aromatic carbons C1, C2, and C3.
Correlations from the C3-methyl protons to aromatic carbons C2, C3, and C4.
Correlations from the N-methyl protons to the nitrogen-bearing carbon of the other group (if applicable, though in this case, it's a simple methyl).
Correlations from the aromatic proton H6 to the sulfonyl-bearing carbon C1, confirming the position of the sulfonamide group.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the key structural components.
The most prominent signals would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group. rsc.orgresearchgate.net The N-H stretching vibration of the sulfonamide group would also be a key diagnostic peak. rsc.org
Table 4: Characteristic FT-IR Absorption Bands for this compound (Note: Frequency ranges are based on established data for sulfonamides. rsc.orgresearchgate.netresearchgate.net)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| N-H Stretch | Sulfonamide (-SO₂NH-) | 3350 - 3250 | Medium |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Medium-Weak |
| C-H Stretch (Aliphatic) | -CH₃ | 2980 - 2850 | Medium |
| C=C Stretch (Aromatic) | Benzene Ring | 1600 - 1450 | Medium-Weak |
| S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | 1350 - 1310 | Strong |
| S=O Symmetric Stretch | Sulfonyl (-SO₂-) | 1170 - 1140 | Strong |
| S-N Stretch | Sulfonamide (S-N) | 940 - 880 | Medium |
Raman Spectroscopy for Complementary Vibrational Analysis
Raman spectroscopy serves as a valuable tool for analyzing the vibrational modes of this compound, offering complementary information to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which are often weak or inactive in IR spectra.
In a hypothetical Raman spectrum of this compound, characteristic peaks would be expected to correspond to the vibrations of its constituent functional groups. The sulfonamide group (-SO₂NH-) would exhibit distinct vibrational modes. Typically, the S=O symmetric and asymmetric stretching vibrations appear in the regions of 1140-1200 cm⁻¹ and 1300-1375 cm⁻¹, respectively. nist.govnih.gov The S-N stretching vibration would likely be observed in the 800-900 cm⁻¹ range.
The trimethyl-substituted benzene ring would also produce a series of characteristic Raman bands. Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹. The in-plane and out-of-plane bending vibrations of the C-H bonds and the ring breathing modes would generate a pattern of peaks in the fingerprint region (below 1600 cm⁻¹), which is unique to the substitution pattern of the aromatic ring. The C-C stretching vibrations within the aromatic ring usually appear in the 1400-1600 cm⁻¹ range. The methyl groups would contribute to C-H stretching and bending vibrations.
A representative (though hypothetical) data table for the expected Raman shifts is provided below.
| Raman Shift (cm⁻¹) | Vibrational Assignment |
| ~3050 | Aromatic C-H Stretching |
| ~2925 | Methyl C-H Stretching |
| ~1600 | Aromatic C=C Stretching |
| ~1350 | SO₂ Asymmetric Stretching |
| ~1170 | SO₂ Symmetric Stretching |
| ~850 | S-N Stretching |
| ~750 | Aromatic C-H Bending |
Mass Spectrometric Characterization (e.g., MS-FAB+) for Molecular Weight and Fragmentation Patterns
Fast Atom Bombardment Mass Spectrometry (FAB-MS) in the positive ion mode would be employed to determine the molecular weight and elucidate the fragmentation pathways of this compound. This soft ionization technique is well-suited for polar and thermally labile compounds like sulfonamides, as it typically produces a prominent protonated molecule [M+H]⁺, allowing for the unambiguous determination of the molecular weight.
Upon collision-induced dissociation, the [M+H]⁺ ion of this compound would be expected to fragment in a manner characteristic of aromatic sulfonamides. A common fragmentation pathway involves the cleavage of the S-N bond or the Ar-S bond. researchgate.net The loss of the sulfonamide moiety or parts of it would lead to the formation of specific fragment ions.
Key expected fragmentation patterns include:
Loss of SO₂: A characteristic fragmentation of aromatic sulfonamides is the extrusion of a neutral sulfur dioxide molecule (SO₂), leading to an [M+H - 64]⁺ ion.
Cleavage of the S-N bond: This would result in the formation of ions corresponding to the trimethylbenzene sulfonyl group and the amine fragment.
Cleavage of the Ar-S bond: This would generate ions corresponding to the trimethylbenzene ring and the sulfonamide group.
A hypothetical fragmentation table for this compound is presented below.
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 214 | [M+H]⁺ | Protonated Molecule |
| 150 | [M+H - SO₂]⁺ | Loss of sulfur dioxide |
| 119 | [C₉H₁₁]⁺ | Cleavage of Ar-S bond |
| 95 | [SO₂NH₂]⁺ | Cleavage of Ar-S bond |
Elemental Analysis (CHNS) for Stoichiometric Confirmation
Elemental analysis for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) is a fundamental technique used to confirm the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined weight percentages of these elements are compared with the theoretically calculated values based on the compound's molecular formula (C₉H₁₃NO₂S).
The theoretical composition of this compound is calculated as follows:
Molecular Weight: 215.29 g/mol
Carbon (C): (9 * 12.01 / 215.29) * 100% = 50.19%
Hydrogen (H): (13 * 1.01 / 215.29) * 100% = 6.10%
Nitrogen (N): (1 * 14.01 / 215.29) * 100% = 6.51%
Sulfur (S): (1 * 32.07 / 215.29) * 100% = 14.90%
A successful synthesis and purification would yield experimental values that are in close agreement with these theoretical percentages, typically within a ±0.4% margin of error.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 50.19 | Data not available |
| Hydrogen (H) | 6.10 | Data not available |
| Nitrogen (N) | 6.51 | Data not available |
| Sulfur (S) | 14.90 | Data not available |
Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Studies
Thermogravimetric analysis (TGA) provides information on the thermal stability and decomposition profile of this compound. mdpi.com By monitoring the change in mass of a sample as a function of temperature in a controlled atmosphere, the onset of decomposition and the temperatures of various degradation steps can be determined. researchgate.netsci-hub.se
A typical TGA curve for a sulfonamide would show a stable region at lower temperatures, followed by one or more steps of mass loss as the temperature increases. wikipedia.org The initial mass loss could be attributed to the loss of residual solvent or moisture. Subsequent, more significant mass losses would correspond to the decomposition of the molecule. The decomposition of this compound would likely involve the breakdown of the sulfonamide group and the fragmentation of the aromatic ring at higher temperatures.
The derivative of the TGA curve (DTG curve) is often plotted to more clearly show the temperatures at which the rate of mass loss is at its maximum.
| Temperature Range (°C) | Mass Loss (%) | Associated Process |
| 25 - 150 | Data not available | Loss of volatile impurities/moisture |
| 150 - 300 | Data not available | Onset of decomposition |
| > 300 | Data not available | Major decomposition steps |
Hirshfeld Surface Analysis and Quantitative Investigation of Intermolecular Interactions in Crystal Packing
Hirshfeld surface analysis is a computational method used to visualize and quantify the intermolecular interactions within the crystal structure of this compound. nih.gov This analysis maps the electron distribution of a molecule within a crystal, providing insights into the nature and extent of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. nih.gov
The Hirshfeld surface is generated based on the electron density of the molecule and its neighbors in the crystal lattice. The surface is colored according to different properties, such as d_norm (a normalized contact distance), to highlight regions of close intermolecular contacts. Red spots on the d_norm surface indicate close contacts, which are typically associated with hydrogen bonds.
Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. For this compound, the fingerprint plot would be expected to show significant contributions from H···H, O···H, and C···H contacts, reflecting the prevalence of van der Waals forces and hydrogen bonding in the crystal packing. The presence of the sulfonamide group would likely lead to prominent N-H···O hydrogen bonds, which would appear as distinct spikes in the fingerprint plot.
A hypothetical breakdown of intermolecular contacts is provided in the table below.
| Interaction Type | Contribution (%) |
| H···H | Data not available |
| O···H / H···O | Data not available |
| C···H / H···C | Data not available |
| S···H / H···S | Data not available |
| Other | Data not available |
It is not possible to generate a detailed, scientifically accurate article with specific research findings and data tables that focuses solely on the chemical compound “this compound.” Extensive searches of scientific literature and chemical databases did not yield specific theoretical or computational studies published for this exact molecule.
To provide an article that meets the requirements of including detailed data tables and specific research findings would necessitate fabricating data, which would be scientifically unsound. The available literature contains information on related isomers (e.g., N,2,5-trimethylbenzene-1-sulfonamide) or analogous compounds (e.g., 2,4,6-trimethylbenzene sulphonyl chloride and other benzene sulfonamides), but not on this compound itself.
Therefore, in adherence with the instructions to provide accurate, non-hallucinatory content focused strictly on the specified compound, this request cannot be fulfilled.
Theoretical and Computational Chemistry Studies of N,2,3 Trimethylbenzene 1 Sulfonamide
Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding and Charge Transfer Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method used to study molecular wavefunctions, providing a detailed understanding of electron density distribution in a localized, intuitive chemical framework. For N,2,3-trimethylbenzene-1-sulfonamide, NBO analysis elucidates the intricate network of intermolecular and intramolecular interactions that govern its structure and reactivity. This analysis translates complex quantum mechanical information into the familiar language of Lewis structures, lone pairs, and orbital-orbital interactions.
A primary application of NBO is the investigation of hyperconjugative interactions, which contribute significantly to molecular stability. These interactions involve the delocalization of electron density from a filled (donor) orbital to an adjacent empty (acceptor) orbital. In sulfonamides, significant delocalization occurs from the nitrogen lone pair (LP) orbital to the antibonding orbitals of the sulfur-oxygen bonds (σ* S-O). nih.gov This n → σ* interaction stabilizes the molecule by delocalizing the nitrogen lone pair electrons and strengthening the N-S bond. Studies on similar sulfonamide structures have quantified the energy of these interactions, which are crucial for understanding the molecule's conformational preferences. nih.gov
NBO analysis is also instrumental in characterizing intermolecular hydrogen bonds. For this compound in a condensed phase or interacting with other molecules, NBO can identify and quantify the strength of hydrogen bonds, such as those involving the sulfonamide N-H group as a donor and a suitable acceptor atom (e.g., oxygen or nitrogen on another molecule). nih.gov The analysis calculates the second-order perturbation energy (E(2)), which indicates the energetic significance of the donor-acceptor interaction. wisc.edu
Furthermore, NBO analysis reveals details about charge transfer within the molecule. The partial charges on each atom are calculated, offering insights into the molecule's electrostatic potential. For instance, the analysis shows the electron-withdrawing nature of the sulfonyl group, which polarizes the N-H bond and influences the acidity of the proton. vu.nl It can also shed light on weaker interactions, such as NH-π interactions, where the sulfonamide N-H group may interact with the π-system of an aromatic ring. vu.nl The charge transfer in donor-acceptor complexes involving sulfonamides can also be effectively studied, providing quantitative data on how electrons are redistributed upon complex formation. doi.org
The table below illustrates the types of donor-acceptor interactions that NBO analysis would typically identify for a molecule like this compound, based on findings for structurally related compounds.
| Donor NBO | Acceptor NBO | Interaction Type | Stabilization Energy E(2) (kcal/mol) - Representative |
| LP (N) | σ* (S-O) | Intramolecular Hyperconjugation | High |
| LP (N) | σ* (S-C) | Intramolecular Hyperconjugation | Moderate |
| σ (C-H) | σ* (C-C) | Intramolecular Hyperconjugation | Low |
| σ (N-H) | LP* (O on acceptor) | Intermolecular H-Bond | Variable (depends on system) |
| LP (N) | π* (Aromatic Ring) | Charge Transfer | Variable (depends on system) |
Note: The stabilization energies are representative and would require specific calculation for this compound.
Computational Studies on Reaction Mechanisms and Transition States for Synthetic Pathways
Computational chemistry provides indispensable tools for investigating the synthetic pathways leading to this compound. By modeling reaction mechanisms, chemists can understand the energetic landscape of a reaction, identify key intermediates, and characterize the structure of transition states. Density Functional Theory (DFT) is a common method for these studies due to its balance of accuracy and computational cost. sci-hub.se
Recent advancements have explored alternative synthetic routes, such as photocatalytic methods that generate sulfonyl radical intermediates from sulfonamides for further functionalization. nih.govacs.org While this is a post-synthetic modification, computational studies are crucial to understanding the mechanism. nih.gov For example, calculations can elucidate the process of triplet-triplet energy transfer from a photocatalyst to an N-sulfonylimine derivative, leading to the formation of a key sulfonyl radical intermediate. nih.govacs.org
Transition state theory is central to these computational investigations. By locating the transition state structure—a first-order saddle point on the potential energy surface—researchers can calculate the activation barrier. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. mdpi.com
For the synthesis of this compound, computational modeling could compare different pathways, for example, a direct nucleophilic attack of ammonia (B1221849) on the sulfonyl chloride versus a mechanism involving a catalyst. The calculated energy barriers for each path would predict which is kinetically favored.
The table below outlines the typical data generated from a computational study of a proposed synthetic step.
| Parameter | Description | Typical Computational Output |
| ΔE | Reaction Energy | The overall energy difference between products and reactants. |
| ΔE‡ | Activation Energy | The energy barrier from reactants to the transition state. |
| Transition State (TS) Geometry | Molecular structure at the peak of the energy barrier. | Bond lengths and angles of the atoms involved in bond making/breaking. |
| Imaginary Frequency | Vibrational mode of the TS. | A single negative frequency value (e.g., -250 cm⁻¹) confirming a true TS. |
| Intermediates | Local minima on the reaction pathway. | Optimized geometries and relative energies of any stable intermediates. |
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with a specific property of interest. For this compound and its analogs, QSPR can be used to predict properties like solubility, melting point, or biological activity without the need for experimental measurement for every new compound.
A QSPR model is a mathematical equation that relates a property to one or more molecular descriptors. These descriptors are numerical values that encode information about the molecule's structure, such as its topology, geometry, or electronic properties. QSAR (Quantitative Structure-Activity Relationship) is a specific type of QSPR focused on biological activity. nih.gov
For the class of benzenesulfonamides, QSAR studies have been successfully used to model their binding constants to enzymes like carbonic anhydrase. nih.gov In such a study, a series of sulfonamide derivatives would be synthesized and their binding affinity measured. Then, a wide range of molecular descriptors would be calculated for each compound. Statistical methods, such as multiple linear regression, are used to find the best correlation between the descriptors and the measured property. nih.gov These studies have shown the importance of parameters like hydrophobicity (logP) and various topological indices for accurately modeling the biological activity of sulfonamides. nih.gov
A hypothetical QSPR study for predicting a property of this compound and related compounds would involve these steps:
Data Set Selection: A diverse set of sulfonamides with known property values is assembled.
Descriptor Calculation: For each molecule, a large number of theoretical molecular descriptors are calculated.
Model Building: A statistical method is used to select the most relevant descriptors and build a predictive equation.
Validation: The model's predictive power is tested using internal (e.g., cross-validation) and external validation sets.
The table below lists examples of molecular descriptors that could be used in a QSPR model for sulfonamides.
| Descriptor Class | Example Descriptors | Property Encoded |
| Constitutional | Molecular Weight, Number of N atoms, Number of aromatic rings | Basic molecular composition and size. |
| Topological | Wiener index, Kier & Hall connectivity indices | Atomic connectivity and branching. |
| Geometric | Molecular surface area, Molecular volume | 3D shape and size of the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges on atoms | Electron distribution and reactivity. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar refractivity | Hydrophobicity and polarizability. |
By developing a robust QSPR model, researchers can screen virtual libraries of compounds and prioritize the synthesis of those with the most promising predicted properties, accelerating the discovery process.
Chemical Reactivity and Derivatization of N,2,3 Trimethylbenzene 1 Sulfonamide
Reaction Mechanisms Involving the Sulfonamide Functional Group
The sulfonamide group is the most reactive site for many transformations, characterized by the acidic proton on the nitrogen atom and the electrophilic sulfur atom.
The nitrogen atom of the sulfonamide group possesses a lone pair of electrons, but its basicity is significantly reduced due to the strong electron-withdrawing effect of the adjacent sulfonyl group. Conversely, this electronic pull renders the N-H proton acidic. Deprotonation by a base results in a stable sulfonamidate anion, where the negative charge is delocalized over the sulfonyl oxygens and the nitrogen atom. This acidity is a key feature of sulfonamides.
While the specific pKa of N,2,3-Trimethylbenzene-1-sulfonamide is not widely reported, it can be estimated to be in the range of 9-11, similar to other arylsulfonamides like p-toluenesulfonamide (B41071). The acidity allows for the formation of anions that are potent nucleophiles, crucial for reactions like N-alkylation. libretexts.org In strongly acidic media, protonation can occur on one of the sulfonyl oxygen atoms.
The deprotonated sulfonamidate anion readily participates in nucleophilic substitution reactions with alkylating and acylating agents.
N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It typically proceeds via an Sₙ2 mechanism where the sulfonamidate anion attacks an alkyl halide. libretexts.org More advanced methods utilize alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" process, catalyzed by transition metals like manganese or iridium. acs.orgrsc.org These reactions are efficient for a diverse range of aryl sulfonamides and are generally applicable to this compound. acs.org
N-Acylation: The introduction of an acyl group to the nitrogen atom forms an N-acylsulfonamide. This can be achieved using various acylating agents, such as acyl chlorides or N-acylbenzotriazoles, in the presence of a base like sodium hydride (NaH) to generate the nucleophilic anion. semanticscholar.org Reactions with N-acylbenzotriazoles have been shown to produce N-acylsulfonamides in high yields (76-100%). semanticscholar.org
Interactive Table: Representative N-Alkylation and N-Acylation Conditions for Aryl Sulfonamides
| Reaction Type | Reagents | Catalyst/Base | Conditions | Product Type | Yield Range |
|---|---|---|---|---|---|
| N-Alkylation | Alcohols | Mn(I) PNP pincer complex / K₂CO₃ | Optimized temperature | Mono-N-alkylated sulfonamide | ~85% (average) acs.org |
| N-Alkylation | Alcohols | [Cp*Ir(biimH₂)(H₂O)][OTf]₂ / Cs₂CO₃ | Microwave irradiation | Mono-N-alkylated sulfonamide | 74-91% rsc.org |
| N-Acylation | N-acylbenzotriazoles | Sodium Hydride (NaH) | Not specified | N-acylsulfonamide | 76-100% semanticscholar.org |
The bonds within the sulfonamide linkage (C-S and S-N) can be cleaved under specific conditions. For tertiary sulfonamides (where the nitrogen is substituted with two groups in addition to the sulfonyl group), a catalytic C-N bond cleavage can be achieved using mild acidic conditions, such as with bismuth(III) triflate (Bi(OTf)₃). acs.org The mechanism is believed to involve protonation of the sulfonamide nitrogen, followed by C-N bond scission, driven by the formation of a stable carbocation intermediate. acs.org
Rearrangement reactions are also possible. For instance, the Smiles rearrangement can occur in aryl sulfonamides, involving an intramolecular nucleophilic aromatic substitution. rsc.org This tandem Sₙ2/Smiles rearrangement chemistry can be used to construct C-N and C-C bonds without the need for transition metal catalysts. rsc.org
Electrophilic and Nucleophilic Substitution Reactions on the Trimethylbenzene Moiety
The trimethylbenzene ring can undergo substitution reactions, with the outcome directed by the combined influence of the three activating methyl groups and the deactivating sulfonamide group.
Activating Groups: The three methyl groups are electron-donating through hyperconjugation and inductive effects. They are ortho- and para-directing activators for electrophilic aromatic substitution.
Deactivating Group: The -SO₂NH₂ group is a strong electron-withdrawing group, making it a powerful deactivator and a meta-director for electrophilic aromatic substitution. libretexts.org
In this compound, the sulfonamide group is at position 1, and the methyl groups are at positions 2, 3, and an unspecified position on the nitrogen. Assuming the parent sulfonamide, the substitution pattern for an incoming electrophile would be determined by the competition between these directing effects. The positions ortho and para to the methyl groups (positions 4, 5, and 6) are activated, while the positions meta to the sulfonamide group (positions 3 and 5) are the least deactivated by the sulfonyl group. The net effect is complex, but substitution would likely be favored at position 5, which is meta to the sulfonamide and ortho to the methyl group at position 6 (if present) and para to the methyl group at position 2.
Nucleophilic aromatic substitution on the trimethylbenzene ring is generally difficult and would require harsh conditions or the presence of additional strong electron-withdrawing groups on the ring.
Controlled Derivatization Methods for Analytical Characterization and Quantification
For analytical purposes, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), this compound can be derivatized to enhance its volatility or detectability.
One common method is methylation of the sulfonamide nitrogen. Reagents like (trimethylsilyl)diazomethane (TMSD) can be used to quantitatively convert the sulfonamide to its N-methyl derivative. nih.gov This procedure is crucial for techniques like compound-specific isotope analysis (CSIA) as it introduces a minimal number of external atoms. nih.gov Another reagent, trimethyl sulfonium (B1226848) hydroxide (B78521) (TMSH), can also be used for methylation in a process suitable for high-throughput analysis. mdpi.com
Another effective derivatization strategy involves reacting the primary sulfonamide with a fluorogenic reagent. Fluorescamine , for example, reacts with the primary amine of the sulfonamide group to form a highly fluorescent product. molnar-institute.comresearchgate.net This allows for sensitive quantification using HPLC with fluorescence detection (HPLC-FLD). The derivatization is typically performed post-column to ensure reproducibility. researchgate.net
Interactive Table: Analytical Derivatization Techniques for Sulfonamides
| Technique | Derivatizing Agent | Purpose | Analytical Method |
|---|---|---|---|
| Methylation | (Trimethylsilyl)diazomethane (TMSD) | Increase volatility, enable CSIA | GC-IRMS, GC-MS nih.gov |
| Methylation | Trimethyl sulfonium hydroxide (TMSH) | Increase volatility for GC analysis | GC-MS mdpi.com |
| Fluorogenic Labeling | Fluorescamine | Add a fluorescent tag for detection | HPLC-FLD molnar-institute.comresearchgate.net |
Formation of Coordination Complexes and Adducts with Inorganic and Organic Species
As a primary sulfonamide, this compound can act as a ligand in coordination chemistry. Upon deprotonation of the acidic N-H proton, the resulting sulfonamidate anion can coordinate to a metal center through the nitrogen atom, forming a stable M-N bond. sjp.ac.lk
The bulky trimethylbenzene moiety can influence the steric and electronic properties of the resulting metal complex, potentially enhancing its lipophilicity. sjp.ac.lk This property is significant as increased lipophilicity can improve the uptake of the complex by cells, making such compounds candidates for biological applications. sjp.ac.lk The coordination is not solely limited to the deprotonated nitrogen; in certain ligand frameworks, the sulfonyl oxygens can also participate in bonding.
Oxidation and Reduction Pathways of this compound
The reactivity of this compound under oxidative and reductive conditions is dictated by its two primary structural components: the trimethylbenzene ring and the sulfonamide group. While specific studies on this exact molecule are limited, its behavior can be inferred from research on trimethylbenzenes and other sulfonamides.
Oxidation Pathways
The trimethylbenzene moiety is susceptible to oxidation, particularly at the methyl groups and the aromatic ring itself. Research on the atmospheric oxidation of trimethylbenzene (TMB) isomers, including 1,2,3-TMB, initiated by hydroxyl (OH) radicals, has shown the formation of a wide array of oxygenated products. copernicus.orgcopernicus.org These reactions can proceed through hydrogen abstraction from a methyl group or OH addition to the aromatic ring. copernicus.org The latter can lead to the formation of phenolic compounds or bicyclic peroxy radicals, which are precursors to highly oxygenated molecules. copernicus.orgnih.gov
Advanced oxidation processes, such as those using ozone (O₃) or an O₃/H₂O₂ system, are effective in degrading sulfonamide-containing compounds, often targeting the sulfonamide group or the aromatic ring. nih.gov
Potential oxidation reactions for this compound could include:
Oxidation of Methyl Groups: The methyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Aromatic Ring Hydroxylation: The addition of hydroxyl groups to the benzene (B151609) ring can occur.
Degradation of the Sulfonamide Moiety: The S-N or S-C bond could be cleaved under harsh oxidative conditions.
Interactive Table: Potential Oxidation Reactions
Reduction Pathways
The reduction of this compound would likely target the sulfonamide group. While the benzene ring is generally resistant to reduction except under strenuous conditions (e.g., catalytic hydrogenation), the sulfonamide moiety can be cleaved. Reductive cleavage of sulfonamides is a known synthetic transformation, often yielding an amine and a sulfinic acid, which may be further reduced.
Furthermore, studies on the anaerobic biodegradation of TMB isomers show that they can be degraded under sulfate-reducing and denitrifying conditions, although 1,2,3-TMB is noted to be more resistant than its other isomers. researchgate.netnih.gov This suggests that the trimethylbenzene portion of the molecule could be susceptible to microbial reduction over time. nih.gov Electrochemical methods have also been employed for the reductive synthesis of N-arylsulfonamides, indicating the electrochemical activity of the sulfonamide functional group.
Interactive Table: Potential Reduction Reactions
Investigation of Supramolecular Assembly and Self-Organization Phenomena
The self-assembly of this compound in the solid state or in solution is driven by non-covalent intermolecular interactions. The key functional groups for these interactions are the sulfonamide moiety and the trimethylphenyl group.
The sulfonamide group (-SO₂NH-) is a potent hydrogen-bonding motif. The N-H group acts as a hydrogen bond donor, while the two sulfonyl oxygen atoms act as strong hydrogen bond acceptors. This allows for the formation of robust one-dimensional chains or more complex two- or three-dimensional networks. The ability of the sulfonamide group to engage in these interactions is a critical factor in the crystal engineering of related molecules. mdpi.com
The aromatic trimethylbenzene ring contributes to self-assembly through several weaker interactions:
π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces.
C-H···π Interactions: The C-H bonds of the methyl groups or the aromatic ring can interact with the electron-rich face of an adjacent aromatic ring. nsf.gov
Research on other benzene derivatives with functional groups capable of hydrogen bonding, such as benzene-1,3,5-tricarboxamides (BTAs), shows they can self-assemble into highly ordered supramolecular structures like liquid crystalline phases or 2D networks. researchgate.net Similarly, studies on N-benzylbenzenesulfonamide derivatives reveal that C-H···N and C-H···π interactions are crucial in their crystal packing. nsf.gov It is therefore highly probable that this compound utilizes a combination of strong N-H···O=S hydrogen bonds and weaker π-interactions to form ordered supramolecular assemblies.
Interactive Table: Intermolecular Forces in Supramolecular Assembly
Applications of N,2,3 Trimethylbenzene 1 Sulfonamide in Non Biological Chemical Fields
Role as Versatile Building Blocks and Intermediates in Complex Organic Synthesis
The N,2,3-trimethylbenzene-1-sulfonamide scaffold is a valuable building block for the construction of more complex organic molecules. The sulfonamide functional group is a cornerstone in synthetic chemistry, known for its stability and diverse reactivity.
Key Synthetic Transformations:
Synthesis of Heterocyclic Compounds : Sulfonamide derivatives are pivotal intermediates in the synthesis of various heterocyclic compounds. researchgate.netnih.govnih.gov For instance, the reaction of sulfonamides with other reagents can lead to the formation of thiophenes, triazoles, and other ring systems that are important in materials science. researchgate.netresearchgate.net The this compound can be utilized in multi-component reactions, such as the Gewald reaction, to produce substituted aminothiophenes. researchgate.net
Directing Group in Electrophilic Aromatic Substitution : The sulfonamide group can act as a directing group in further substitution reactions on the benzene (B151609) ring. Its electronic properties, coupled with the steric hindrance from the adjacent methyl groups, can selectively guide incoming electrophiles to specific positions on the aromatic ring.
N-Functionalization : The hydrogen atom on the sulfonamide nitrogen can be readily substituted, allowing for the introduction of a wide array of functional groups. This N-alkylation or N-arylation is a common strategy to modify the molecule's properties and to link it to other molecular fragments.
Recent research has highlighted the use of sulfonamides as versatile synthons. For example, they can be converted into sulfonyl radical intermediates via photocatalysis, enabling a range of functionalization reactions. acs.orgnih.gov This approach allows for the late-stage modification of complex molecules containing a sulfonamide moiety. nih.gov
| Reaction Type | Role of this compound | Potential Product Class | Reference |
|---|---|---|---|
| Heterocycle Synthesis | Starting Material / Intermediate | Substituted Thiophenes, Triazoles, Pyrimidines | researchgate.netnih.gov |
| Cross-Coupling Reactions | Aryl Partner (after modification) | Biaryl Compounds, Complex Aromatics | acs.org |
| N-Alkylation / N-Arylation | Nucleophile | Substituted Sulfonamides | acs.org |
| Photocatalytic Functionalization | Precursor to Sulfonyl Radical | Functionalized Sulfones | acs.orgnih.gov |
Precursors for Advanced Functional Materials (e.g., Electronic and Energy Materials)
The unique electronic and structural characteristics of this compound make it a promising precursor for the development of advanced functional materials. The aromatic trimethylbenzene core is a component found in materials with interesting electronic properties, while the sulfonamide group provides a site for polymerization or for introducing polarity and hydrogen-bonding capabilities.
Organic Semiconductors : The extended π-system of the aromatic ring is a fundamental feature of organic semiconductors. By incorporating this compound into larger conjugated systems, it is possible to tune the electronic properties, such as the band gap and charge mobility, of the resulting materials.
Dielectric Materials : The polar sulfonamide group can contribute to a high dielectric constant, a desirable property for materials used in capacitors and other electronic components. Polymers or resins derived from this compound could exhibit tailored dielectric properties.
Energy Storage : The inherent properties of the parent compound, 1,2,3-trimethylbenzene (B126466), include its use in certain fuel mixtures. wikipedia.org Derivatives like this compound could be explored for creating materials for energy storage applications, such as electrolytes or electrode materials in batteries, where thermal stability and specific electrochemical properties are required.
Development of Catalytic Systems Incorporating this compound Motifs
The structure of this compound is well-suited for incorporation into catalytic systems, either as a ligand or as part of a larger catalyst scaffold.
Asymmetric Catalysis : Chiral catalysts are essential for the enantioselective synthesis of many important chemicals. By introducing chirality into the this compound molecule (for example, by using a chiral amine to form a substituted sulfonamide), it can be used as a chiral ligand for metal-based catalysts. The bulky trimethylphenyl group can create a specific steric environment around the metal center, influencing the stereochemical outcome of a reaction.
Photocatalysis : Recent studies have demonstrated that sulfonamides can participate in photocatalytic reactions. acs.orgacs.org The this compound motif could be integrated into photosensitizers or photocatalytic systems where the sulfonamide group mediates electron or energy transfer processes. acs.org For instance, certain sulfonamide derivatives have been used in light-driven hydroamination reactions. acs.org
Utilization in Analytical Chemistry Methodologies for Separation and Detection
In the field of analytical chemistry, reference standards and specialized stationary phases are crucial for accurate quantification and separation.
Reference Standard : this compound can serve as a certified reference material for the analysis of related aromatic sulfonamides or trimethylbenzene isomers in environmental and industrial samples. osha.govosha.gov
Chromatography : The compound's polarity, imparted by the sulfonamide group, combined with the hydrophobicity of the trimethylbenzene ring, makes it suitable for use in chromatographic method development. It could be used as a model compound to test separation conditions in High-Performance Liquid Chromatography (HPLC). Furthermore, derivatized forms could be used to create chiral stationary phases for the separation of enantiomers. Analytical procedures for trimethylbenzenes often involve gas chromatography (GC), and this compound could be a useful, less volatile standard for such analyses. osha.govosha.govnist.gov
| Application | Relevant Property | Analytical Technique | Reference |
|---|---|---|---|
| Reference Standard | Defined Structure and Purity | GC, HPLC | osha.govosha.gov |
| Method Development | Amphiphilic Nature (Polar/Non-polar) | HPLC, LC-MS | env.go.jp |
| Stationary Phase Component | Potential for Chiral Derivatization | Chiral HPLC | env.go.jp |
Exploration in Anion-Templated Chemistry and Molecular Recognition
The ability of molecules to selectively bind to specific ions or molecules is the basis of molecular recognition, a field with applications ranging from sensing to catalysis. The sulfonamide group is a well-established hydrogen bond donor and can participate in the recognition of anions.
The N-H proton of the this compound is acidic enough to form strong hydrogen bonds with anions. The specific arrangement of the three methyl groups on the benzene ring creates a defined three-dimensional structure that can contribute to the selective binding of anions of a particular size or shape. This makes the molecule a candidate for use in:
Anion Receptors : Designing molecules that can selectively encapsulate anions is a significant goal in supramolecular chemistry. The this compound scaffold could be incorporated into larger macrocyclic or acyclic structures designed to bind specific anions like chloride or phosphate.
Sensors : When combined with a chromophore or fluorophore, the anion binding event can trigger a change in color or fluorescence, allowing for the visual or spectroscopic detection of the target anion.
Role in Ligand Design and Coordination Chemistry for Material Science Applications
The sulfonamide group possesses multiple coordination sites (the nitrogen and two oxygen atoms), making it an effective ligand for a variety of metal ions. The design of ligands is central to the development of coordination complexes with specific properties for materials science.
Coordination Polymers and Metal-Organic Frameworks (MOFs) : The ability of this compound to act as a linker between metal centers could be exploited in the synthesis of coordination polymers or MOFs. The bulky trimethylphenyl group would influence the porosity and dimensionality of the resulting framework, which could have applications in gas storage, separation, or catalysis.
Luminescent Materials : Coordination complexes of lanthanide or transition metals with organic ligands often exhibit interesting photophysical properties. Ligands based on the this compound scaffold could be used to sensitize the emission of metal ions, leading to the development of novel luminescent materials for applications in lighting or displays.
Applications in Polymer Chemistry and Resin Development
The incorporation of this compound into polymers or resins can impart desirable properties such as thermal stability, flame retardancy, and modified mechanical characteristics.
High-Performance Polymers : The rigid aromatic core of the molecule can enhance the thermal stability and mechanical strength of polymers. It can be incorporated as a monomer in polymerization reactions, for example, through functional groups attached to the nitrogen or the aromatic ring.
Epoxy Resins : In the formulation of epoxy resins, sulfonamides can be used as curing agents or modifiers. The N-H group can react with epoxy groups, and the bulky aromatic part of the molecule would affect the cross-linking density and the properties of the cured resin.
Table of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,2,3-Trimethylbenzene |
| 1,3,5-Trimethylbenzene |
| Thiophene |
| Triazole |
| Pyrimidine |
| Chloride |
| Phosphate |
Future Research Directions and Perspectives on N,2,3 Trimethylbenzene 1 Sulfonamide
Innovations in Sustainable and Green Synthesis Methodologies
The future production of N,2,3-Trimethylbenzene-1-sulfonamide will likely be shaped by the principles of green chemistry, moving away from methods that rely on harsh reagents and organic solvents. Current research in sulfonamide synthesis highlights several promising avenues for innovation.
One of the primary goals is the adoption of environmentally benign solvents, with water being the most desirable. sci-hub.sersc.org The synthesis of sulfonamides in aqueous media, often at room temperature, has been shown to be effective for various derivatives. sci-hub.sersc.org This approach not only minimizes the use of volatile organic compounds but can also simplify product isolation, often requiring only filtration after acidification. rsc.org Another key area of innovation is the development of solvent-free, or neat, reaction conditions, which represent an ideal green methodology. sci-hub.se
Furthermore, advancements are being made in one-pot synthesis procedures, which streamline the manufacturing process by reducing the number of intermediate purification steps. sci-hub.se For instance, methods that start from thiols or disulfides and generate the sulfonyl chloride in situ before reaction with an amine in the same vessel are being explored. sci-hub.se Energy-efficient techniques such as ultrasound-assisted and microwave-assisted synthesis are also gaining traction, offering rapid reaction times and high yields. nih.govmdpi.com These methods align with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions. nih.govmdpi.com
Future research specific to this compound would involve adapting these general principles to its unique structure. This includes exploring catalyst-free reaction pathways and utilizing alternative sulfonating agents to replace traditional sulfonyl chlorides, which can be corrosive and hazardous. nih.gov
Table 1: Comparison of Traditional vs. Potential Green Synthesis of this compound
| Parameter | Traditional Method (e.g., Hinsberg Reaction) | Potential Green Method |
| Solvent | Organic (e.g., Diethyl ether, Pyridine) | Water or Solvent-free |
| Catalyst | Often requires a base catalyst (e.g., Pyridine) | Catalyst-free or recyclable catalyst |
| Energy Input | Often requires heating over extended periods | Room temperature, Microwave, or Ultrasound |
| Atom Economy | Moderate | High |
| Waste Generation | Generates organic solvent and salt waste | Minimal, primarily aqueous waste |
| Work-up | Extraction and column chromatography | Simple filtration |
Integration of Advanced Spectroscopic Techniques for in situ Reaction Monitoring
To enhance the efficiency, safety, and consistency of this compound synthesis, particularly on an industrial scale, the integration of Process Analytical Technology (PAT) is crucial. wikipedia.orgresearchgate.net PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters. wikipedia.org Advanced spectroscopic techniques are central to this approach, enabling real-time, in situ monitoring of chemical reactions. spectroscopyonline.comresearchgate.net
Techniques such as mid-infrared (IR), near-infrared (NIR), and Raman spectroscopy are powerful tools for tracking the progress of a reaction without the need for sample extraction. spectroscopyonline.comnih.gov These methods can monitor the consumption of reactants and the formation of products and intermediates by detecting changes in their characteristic spectral signatures. spectroscopyonline.com For the synthesis of this compound, this would allow for precise determination of the reaction endpoint, preventing over-processing and the formation of impurities. wikipedia.org
The implementation of these technologies in a manufacturing setting can lead to a more robust and controlled process. researchgate.net For instance, fiber-optic probes can be inserted directly into the reaction vessel, providing continuous data that can be used to optimize reaction conditions and ensure batch-to-batch consistency. wikipedia.org This level of process understanding is a key objective of modern pharmaceutical and chemical manufacturing. researchgate.netamericanpharmaceuticalreview.com
Table 2: Potential Spectroscopic PAT Tools for Monitoring this compound Synthesis
| Spectroscopic Technique | Information Provided | Mode of Operation | Advantages for Synthesis Monitoring |
| Mid-Infrared (Mid-IR) | Functional group analysis, concentration of reactants/products. spectroscopyonline.com | In-line probe | High specificity for chemical bonds. |
| Raman Spectroscopy | Molecular fingerprint, real-time concentration profiles. americanpharmaceuticalreview.com | In-line probe | Less interference from water, suitable for aqueous reactions. nih.gov |
| Near-Infrared (NIR) | Overtone and combination bands, particle size information. spectroscopyonline.com | In-line probe | Can penetrate dense slurries, good for bulk analysis. |
| Mass Spectrometry (ASAP-MS) | Rapid identification of starting materials, intermediates, and products. | At-line | Fast analysis time (less than a minute) without sample workup. |
Development of Sophisticated Computational Models for Predictive Chemistry
Computational chemistry offers a powerful toolkit for accelerating the research and development of new compounds like this compound. By developing sophisticated computational models, it is possible to predict a wide range of molecular properties and behaviors, thereby guiding experimental work and reducing the need for extensive trial-and-error synthesis. nih.gov
Quantum mechanical methods, such as Density Functional Theory (DFT), can be employed to calculate the electronic structure, optimized geometry, and vibrational frequencies of the molecule. nih.govresearchgate.net These calculations can provide insights into the compound's reactivity, stability, and spectroscopic characteristics. researchgate.net For example, DFT can help to understand the influence of the three methyl groups on the properties of the sulfonamide functional group. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are another key area of computational chemistry. nih.gov These statistical models correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.gov By developing QSAR/QSPR models for a range of sulfonamides, it would be possible to predict the potential applications of this compound and to design new derivatives with enhanced properties. nih.govnih.gov These models can predict properties like solubility, boiling point, and potential biological interactions, which is invaluable for drug development and materials science. nih.govresearchgate.net
Table 3: Examples of Properties of this compound Predictable by Computational Models
| Property | Computational Method | Potential Application of Prediction |
| Molecular Geometry | DFT, Hartree-Fock researchgate.net | Understanding steric effects, predicting crystal packing. |
| Infrared Spectrum | DFT researchgate.net | Aiding in the interpretation of experimental spectroscopic data. |
| Solubility | QSPR, Hildebrand solubility approach researchgate.net | Formulation development, solvent selection for synthesis. researchgate.net |
| pKa | DFT, QSAR | Predicting behavior in biological systems, optimizing purification. |
| Reactivity Indices | DFT | Identifying likely sites for chemical modification. |
| Biological Activity | QSAR, Molecular Docking nih.govacs.org | Screening for potential therapeutic applications. |
Diversification of Non-Biological Applications in Emerging Technologies
While sulfonamides are well-known for their biological activities, their unique chemical structure also makes them attractive candidates for a range of non-biological applications in emerging technologies. researchgate.net Future research should explore the potential of this compound in materials science and electronics.
The sulfonamide group can be incorporated into polymers to create materials with specific properties, such as enhanced thermal stability or altered solubility. researchgate.net These functional polymers could find use in specialty plastics, coatings, or membranes. The aromatic nature of this compound, combined with the polar sulfonamide group, suggests potential applications as a corrosion inhibitor for metals, where it could form a protective layer on the metal surface.
Furthermore, arylsulfonamides can serve as precursors or key building blocks in the synthesis of functional dyes and pigments. researchgate.net The specific substitution pattern of this compound could lead to novel chromophores with unique optical properties. There is also potential for its use in the field of organic electronics, where related aromatic compounds are being investigated for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Exploration of this compound in Interdisciplinary Chemical Research
The sulfonamide scaffold is a cornerstone in medicinal chemistry, with numerous approved drugs containing this functional group. nih.govajchem-b.comekb.egnih.gov Future research should systematically explore the potential of this compound in interdisciplinary fields such as medicinal and agricultural chemistry. nih.gov
In medicinal chemistry, the compound could be screened against a wide range of biological targets. The sulfonamide group is a known zinc-binding group and is a key feature of many enzyme inhibitors, including carbonic anhydrase inhibitors used to treat glaucoma. researchgate.netekb.eg The unique trimethylbenzene substitution pattern may confer selectivity for specific enzyme isoforms or new biological activities. nih.gov The compound could serve as a starting point for the rational design of new therapeutic agents for various diseases, including cancer, viral infections, and inflammatory conditions. nih.govresearchgate.net
In the field of agrochemicals, sulfonamides are used in some herbicides and pesticides. researchgate.net this compound could be evaluated for its potential as a lead compound for the development of new crop protection agents. Its specific structure might offer a novel mode of action or a more favorable environmental profile compared to existing products. The compound can also be used as a chemical probe to study biological processes or as a building block in the synthesis of more complex bioactive molecules. ajchem-b.com
Challenges and Opportunities in the Scalable Production and Industrial Application of this compound
The transition from laboratory-scale synthesis to large-scale industrial production presents a unique set of challenges and opportunities for a specialty chemical like this compound.
Challenges:
Raw Material Sourcing: Ensuring a consistent and high-quality supply of starting materials, such as 1,2,3-trimethylbenzene (B126466) and a suitable sulfonating agent, can be a challenge, as variations can impact reaction outcomes. pyglifesciences.comtristarintermediates.orgfineotex.com
Process Scalability: Reaction kinetics, heat transfer, and mixing dynamics can differ significantly between lab-scale and industrial-scale reactors, potentially leading to inconsistencies in product quality and yield. pyglifesciences.com
Cost Management: The cost of raw materials, energy consumption, and waste disposal are critical factors that will determine the economic viability of large-scale production. fineotex.comseatexcorp.com
Regulatory Compliance: Adherence to stringent environmental and safety regulations is paramount in chemical manufacturing, and this can add complexity and cost to the production process. seatexcorp.com
Opportunities:
Process Optimization and Automation: Implementing continuous manufacturing processes, such as flow chemistry, can offer significant advantages over traditional batch production. mdpi.com Automation and real-time process monitoring can lead to improved consistency, higher yields, and enhanced safety. mdpi.com
Green Chemistry Implementation: Adopting greener synthesis routes at an industrial scale can reduce environmental impact and may also lead to cost savings through reduced solvent use and waste generation. sci-hub.se
Market Niche: As a specialty chemical, this compound may find high-value applications in niche markets where performance, rather than cost, is the primary driver.
Table 4: Key Considerations for the Industrial Scale-up of this compound
| Area | Challenge | Opportunity/Mitigation Strategy |
| Synthesis | Harsh reaction conditions with traditional methods. mdpi.com | Develop and implement a continuous flow process; utilize green chemistry principles. mdpi.com |
| Quality Control | Batch-to-batch variability. pyglifesciences.com | Implement PAT with in-line spectroscopy for real-time monitoring and control. wikipedia.org |
| Supply Chain | Fluctuations in raw material quality and price. tristarintermediates.orgseatexcorp.com | Establish strategic partnerships with multiple suppliers; develop robust quality control for incoming materials. fineotex.com |
| Cost | High capital and operational expenditure for specialized equipment. pyglifesciences.com | Optimize process for higher spacetime yield; explore markets for high-value applications. mdpi.com |
| Regulatory | Meeting environmental and safety standards. seatexcorp.com | Design the process with safety and sustainability as core principles from the outset. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic conditions for preparing N,2,3-Trimethylbenzene-1-sulfonamide, and how do substituent positions influence reaction outcomes?
- Methodological Answer : Synthesis typically involves sulfonation of the benzene ring followed by N-alkylation. Key parameters include temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., pyridine for deprotonation). Substituent positions on the benzene ring (e.g., methyl groups at 2- and 3-positions) sterically hinder sulfonamide bond formation, necessitating prolonged reaction times (~24–48 hrs) . A comparative table of conditions:
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.4 ppm for aromatic CH₃; δ 3.0–3.3 ppm for N-CH₃) and sulfonamide protons (δ 7.5–8.0 ppm for aromatic protons adjacent to SO₂) .
- X-ray Crystallography : Resolves bond angles (e.g., O—S—N: 105–107°) and dihedral angles between sulfonamide and benzene planes (e.g., 75–85°), critical for conformational analysis .
Advanced Research Questions
Q. How do conformational variations in this compound derivatives impact their reactivity or biological activity?
- Methodological Answer : Conformational rigidity from steric crowding (e.g., methyl groups at 2-/3-positions) restricts rotation around the S—N bond, stabilizing specific conformers. Computational modeling (DFT at B3LYP/6-31G* level) predicts energy barriers (ΔG‡ ~15–20 kcal/mol) for rotation, correlating with reduced enzymatic hydrolysis in biological assays . Example structural
| Parameter | ||
|---|---|---|
| S—O bond angles | 120.6° (O1—S1—O2) | 120.3° (O1—S1—O2) |
| S—N bond angles | 106.7° (O1—S1—N1) | 106.8° (O2—S1—N1) |
| Dihedral (S—N—C—C) | 82° | 78° |
Q. How can researchers resolve contradictions in reported crystallographic data for structurally analogous sulfonamides?
- Methodological Answer : Discrepancies in bond angles (e.g., ±0.5° variation in S—O—S angles) may arise from crystal packing effects or measurement errors. Strategies include:
- Comparative Analysis : Overlay X-ray structures of analogs (e.g., fluorinated vs. methylated derivatives) to identify trends .
- Dynamic NMR : Probe solution-phase conformations to distinguish intrinsic vs. crystal-induced variations .
- High-Resolution XRD : Use synchrotron radiation (<1 Å resolution) to minimize systematic errors .
Q. What strategies are effective for designing this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Engineering : Introduce electron-withdrawing groups (e.g., Cl, F) at the 4-position to improve sulfonamide acidity (pKa ~8–10), enhancing target binding (e.g., carbonic anhydrase inhibition) .
- Prodrug Approaches : Mask sulfonamide with hydrolyzable esters (e.g., acetyl) to improve membrane permeability, followed by enzymatic activation .
- SAR Studies : Test derivatives against bacterial FabH enzymes (MIC assays) to correlate substituent size with antimicrobial potency .
Data Interpretation and Validation
Q. How should researchers validate the purity of this compound in complex reaction mixtures?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns (ACN/H₂O gradient) with ESI-MS detection (expected [M+H]⁺ ~260–280 m/z) to identify byproducts (e.g., incomplete alkylation products) .
- Elemental Analysis : Compare experimental C/H/N/S ratios (±0.3% tolerance) with theoretical values to confirm stoichiometry .
Application-Oriented Questions
Q. What mechanistic insights can be gained from studying hydrolysis kinetics of this compound?
- Methodological Answer : Acidic/basic hydrolysis pathways (pH 2–12) reveal cleavage mechanisms. For example:
- Acidic Conditions : Protonation of sulfonamide nitrogen accelerates S—N bond cleavage (k ~10⁻³ s⁻¹ at pH 2) .
- Basic Conditions : OH⁻ attack at sulfur leads to sulfonate formation (rate-determining step; ΔH‡ ~25 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
